1-Amino-2,2-dimethylpropan-1-ol
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Overview
Description
1-Amino-2,2-dimethylpropan-1-ol is an organic compound with the molecular formula C5H13NO. It is a primary amine and alcohol, characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) attached to a branched carbon chain. This compound is known for its versatility in various chemical reactions and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-2,2-dimethylpropan-1-ol can be synthesized through several methods. One common approach involves the reaction of isobutene, chlorine, and methyl cyanide to form N-[1-(chloromethyl)propyl] acetyl chloroamine. This intermediate undergoes hydrolysis to yield N-[1-(chloromethyl)propyl] acetamide, which is further hydrolyzed to produce this compound .
Industrial Production Methods: The industrial production of this compound typically involves the same synthetic route mentioned above, with optimization for large-scale production. The process benefits from the use of inexpensive raw materials, fewer reaction steps, and high product purity, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields secondary or tertiary amines.
Substitution: Forms various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-Amino-2,2-dimethylpropan-1-ol finds applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the synthesis of biologically active compounds and as a buffer in biochemical assays.
Medicine: Serves as an intermediate in the production of pharmaceuticals and other therapeutic agents.
Industry: Utilized in the manufacture of surfactants, stabilizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-amino-2,2-dimethylpropan-1-ol depends on its functional groups. The amino group can participate in hydrogen bonding and nucleophilic reactions, while the hydroxyl group can engage in hydrogen bonding and act as a nucleophile. These interactions enable the compound to exert its effects in various chemical and biological processes .
Comparison with Similar Compounds
2-Amino-2-methyl-1-propanol: Similar structure but with a different branching pattern.
2,2-Dimethyl-1-propanol: Lacks the amino group, making it less versatile in certain reactions.
3-Amino-2,2-dimethylpropan-1-ol: Similar but with the amino group positioned differently.
Uniqueness: 1-Amino-2,2-dimethylpropan-1-ol is unique due to the presence of both an amino and a hydroxyl group on a branched carbon chain, allowing it to participate in a wide range of chemical reactions and making it valuable in various applications .
Properties
CAS No. |
40898-98-4 |
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Molecular Formula |
C5H13NO |
Molecular Weight |
103.16 g/mol |
IUPAC Name |
1-amino-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C5H13NO/c1-5(2,3)4(6)7/h4,7H,6H2,1-3H3 |
InChI Key |
WXOWRMDTEXXRQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(N)O |
Origin of Product |
United States |
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